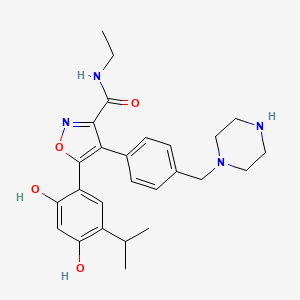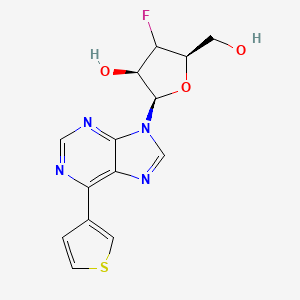
Hsp90-IN-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsp90-IN-20 is a small molecule inhibitor that targets Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including those associated with cancer progression. Hsp90 inhibitors like this compound are of significant interest in cancer research due to their potential to disrupt the function of multiple oncogenic proteins simultaneously.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-20 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the compound’s binding affinity and specificity for Hsp90.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing stringent purification protocols to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Hsp90-IN-20 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within this compound, potentially altering its activity.
Substitution: Various substitution reactions can be employed to introduce different substituents into the molecule, thereby modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
Hsp90-IN-20 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of Hsp90 in cancer cell proliferation and survival. By inhibiting Hsp90, researchers can investigate the effects on various oncogenic pathways.
Drug Development: this compound serves as a lead compound for developing new anticancer drugs. Its structure can be modified to enhance its efficacy and reduce side effects.
Biological Studies: The compound is used to explore the biological functions of Hsp90 in different cellular processes, including protein folding and stress response.
Industrial Applications: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential Hsp90 inhibitors.
Mécanisme D'action
Hsp90-IN-20 exerts its effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This leads to the destabilization and degradation of client proteins that rely on Hsp90 for their stability and function. The inhibition of Hsp90 affects multiple signaling pathways involved in cell growth, survival, and apoptosis, making it a potent anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geldanamycin: A natural product that also inhibits Hsp90 by binding to its ATP-binding pocket.
17-AAG (17-Allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: Another natural product that inhibits Hsp90 through a similar mechanism.
Uniqueness of Hsp90-IN-20
This compound is unique due to its specific binding affinity and selectivity for Hsp90. Unlike some other inhibitors, it has been designed to minimize off-target effects and improve therapeutic efficacy. Its structure allows for modifications that can further enhance its potency and reduce potential side effects, making it a valuable tool in cancer research and drug development.
Propriétés
Formule moléculaire |
C26H32N4O4 |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H32N4O4/c1-4-28-26(33)24-23(18-7-5-17(6-8-18)15-30-11-9-27-10-12-30)25(34-29-24)20-13-19(16(2)3)21(31)14-22(20)32/h5-8,13-14,16,27,31-32H,4,9-12,15H2,1-3H3,(H,28,33) |
Clé InChI |
ZGBGTZPSBOZNNE-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCNCC3)C4=CC(=C(C=C4O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)

![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)


![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)



![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)
